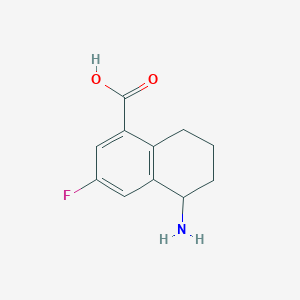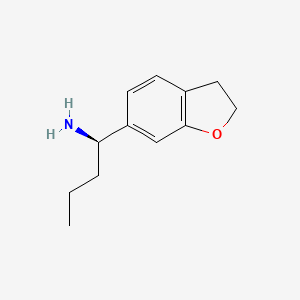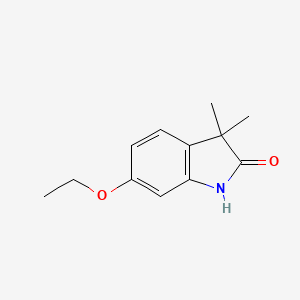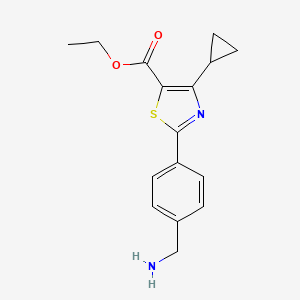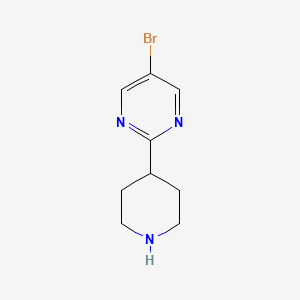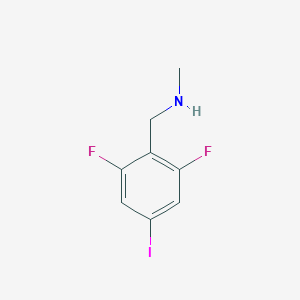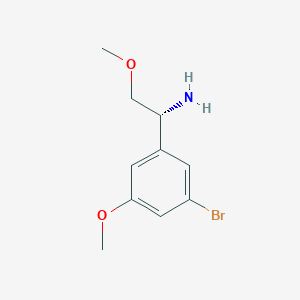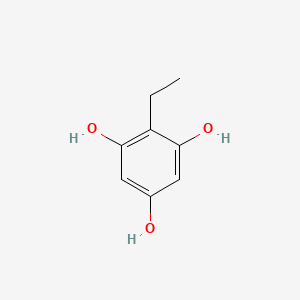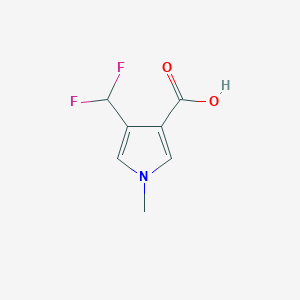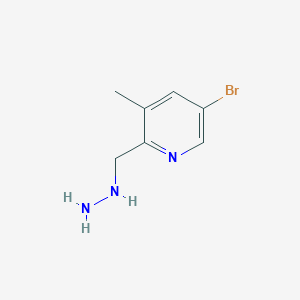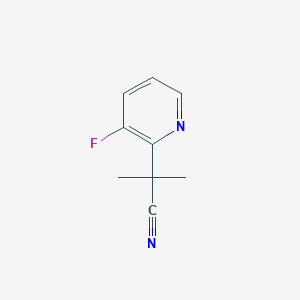
3-(Trifluoromethyl)quinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)quinoline-2-carbaldehyde: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl group in the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Trifluoromethyl)quinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the trifluoromethylation of quinoline derivatives. For example, 2-propyl-3-iodoquinoline can be transformed into 2-propyl-3-(trifluoromethyl)quinoline by the action of methyl chlorodifluoroacetate, copper(I) iodide, and potassium fluoride in dimethylformamide at reflux conditions . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions:
3-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-(Trifluoromethyl)quinoline-2-carboxylic acid.
Reduction: 3-(Trifluoromethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-(Trifluoromethyl)quinoline-2-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Trifluoromethyl)quinoline-2-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with the quinoline ring’s ability to form stable complexes with metal ions, makes the compound a potent inhibitor of various enzymes and a modulator of receptor activity .
相似化合物的比较
- 2-(Trifluoromethyl)quinoline
- 3-(Trifluoromethyl)quinoline
- 6-Methylquinoline
Comparison:
3-(Trifluoromethyl)quinoline-2-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound. For example, the aldehyde group allows for further chemical modifications, while the trifluoromethyl group enhances the compound’s stability and biological activity .
In comparison, 2-(Trifluoromethyl)quinoline and 3-(Trifluoromethyl)quinoline lack the aldehyde group, which limits their potential for further chemical modifications. Similarly, 6-Methylquinoline does not possess the trifluoromethyl group, resulting in different chemical and biological properties .
属性
分子式 |
C11H6F3NO |
|---|---|
分子量 |
225.17 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-5-7-3-1-2-4-9(7)15-10(8)6-16/h1-6H |
InChI 键 |
QDRFNPYOVCOGFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



